4-Amino-5-bromo-2-fluorobenzoic acid

Description

Properties

IUPAC Name |

4-amino-5-bromo-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZUVJQHLJXBFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)N)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Amino-5-bromo-2-fluorobenzoic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 4-Amino-5-bromo-2-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Multifunctional Building Block

4-Amino-5-bromo-2-fluorobenzoic acid (CAS No. 1807757-07-8) is a highly functionalized aromatic compound of significant interest in medicinal chemistry and synthetic organic chemistry.[1] Its structure is characterized by a benzoic acid core substituted with an amino group, a bromine atom, and a fluorine atom. This unique arrangement of electron-donating (amino) and electron-withdrawing (fluoro, carboxyl) groups, combined with a reactive halogen (bromo), makes it a versatile synthetic intermediate for constructing complex molecular architectures.[1][2] In drug discovery, the incorporation of fluorine can enhance metabolic stability and binding affinity, while the amino and bromo moieties serve as key handles for diverse chemical modifications, positioning this molecule as a valuable precursor for novel therapeutic agents.[1]

This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and safety considerations, grounded in established chemical principles and data from analogous structures.

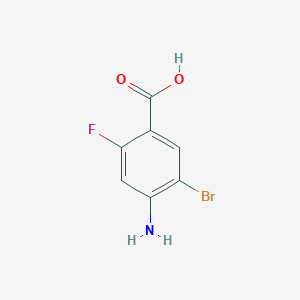

Caption: Chemical structure of 4-Amino-5-bromo-2-fluorobenzoic acid.

Physicochemical Properties

The compound is typically supplied as a white to pale yellow solid and exhibits moderate solubility in organic solvents.[1] Key physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅BrFNO₂ | [1][3] |

| Molecular Weight | 234.02 g/mol | [1][4] |

| Appearance | White to pale yellow solid | [1] |

| Solubility | Moderately soluble in organic solvents | [1] |

| Storage | Store in dark, cool, well-ventilated area | [1][5] |

| SMILES | C1=C(C(=CC(=C1Br)N)F)C(=O)O | [1] |

| InChI Key | LJZUVJQHLJXBFD-UHFFFAOYSA-N | [1] |

Spectroscopic & Structural Characterization

While specific, experimentally verified spectral data for 4-Amino-5-bromo-2-fluorobenzoic acid (CAS 1807757-07-8) is not widely available in peer-reviewed literature, its expected spectroscopic features can be predicted based on its functional groups and data from analogous compounds.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show two distinct signals in the aromatic region (typically 6.5-8.0 ppm). The proton at C6 will likely appear as a doublet, coupled to the adjacent fluorine atom. The proton at C3 should also appear as a doublet, coupled to the same fluorine atom. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing halogen and carboxyl groups. Additionally, broad singlets for the amine (-NH₂) and carboxylic acid (-COOH) protons are expected, with the latter appearing far downfield (>10 ppm).

-

¹³C NMR Spectroscopy : The carbon spectrum should display seven distinct signals. The carboxyl carbon is expected around 165-175 ppm. The aromatic carbons' chemical shifts will be characteristic of their substitution pattern, with the carbon attached to fluorine (C2) showing a large one-bond C-F coupling constant.

-

Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. For the related isomer 2-amino-4-bromo-5-fluorobenzoic acid, characteristic N-H stretching bands appear around 3350-3500 cm⁻¹, and C=O stretching is observed near 1521 cm⁻¹.[6] Similar features are expected for the title compound, including:

-

A broad O-H stretch from the carboxylic acid, typically from 2500-3300 cm⁻¹.

-

N-H stretching vibrations from the primary amine around 3300-3500 cm⁻¹.[6]

-

A strong C=O carbonyl stretch from the carboxylic acid around 1700 cm⁻¹.

-

C-Br stretching vibrations in the fingerprint region, typically 500-600 cm⁻¹.[1]

-

-

Mass Spectrometry : The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. High-resolution mass spectrometry (HRMS) for the isomer 2-amino-4-bromo-5-fluorobenzoic acid shows an [M+H]⁺ ion at m/z 233.9551, consistent with the formula C₇H₅BrFNO₂.[6]

Chemical Reactivity and Synthetic Utility

The molecule's rich functionality dictates its chemical behavior, making it a versatile synthetic intermediate. The primary sites of reactivity include the carboxylic acid, the amino group, and the carbon-bromine bond.

Caption: Key reactive sites of 4-Amino-5-bromo-2-fluorobenzoic acid.

-

Carboxylic Acid Group : As a typical carboxylic acid, it can undergo esterification with alcohols under acidic conditions or amidation with amines using coupling agents (e.g., EDC, DCC) to form esters and amides, respectively.

-

Amino Group : The nucleophilic amino group can be acylated or alkylated. More significantly, it can undergo diazotization when treated with nitrous acid (e.g., from NaNO₂ and HCl) to form a diazonium salt. This intermediate is highly versatile and can be converted into a wide range of other functional groups (e.g., -OH, -CN, -H, or other halogens) via Sandmeyer or related reactions.[7]

-

Bromine Atom : The bromine at the C5 position is a key functional handle for carbon-carbon and carbon-heteroatom bond formation. It is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions, allowing for the introduction of aryl, alkyl, or amino substituents.[8] The bromine atom can also be displaced via nucleophilic aromatic substitution, although this typically requires harsh conditions or highly activated substrates.

Proposed Synthetic Protocol

While several synthetic routes are plausible[1], a common and logical approach would be the regioselective bromination of 4-amino-2-fluorobenzoic acid. This strategy leverages a commercially available starting material and a well-established electrophilic aromatic substitution reaction.

Caption: Proposed workflow for the synthesis of 4-Amino-5-bromo-2-fluorobenzoic acid.

Step-by-Step Methodology:

-

Reaction Setup : To a solution of 4-amino-2-fluorobenzoic acid (1 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent, add the brominating agent. N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) is a common choice for its milder and more selective nature compared to elemental bromine.

-

Reaction Execution : The addition of NBS is typically performed portion-wise at room temperature to control the reaction exotherm. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. Since the para position (C4) is blocked, and the position ortho to the amino group (C5) is sterically accessible, bromination is expected to occur regioselectively at C5.

-

Monitoring : The reaction progress should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Isolation : Upon completion, the reaction mixture is typically poured into water, causing the product to precipitate. The crude solid is collected by filtration. Alternatively, if a non-acidic solvent is used, the mixture is washed with a reducing agent solution (e.g., sodium thiosulfate) to remove any unreacted bromine, followed by extraction with an organic solvent.

-

Purification : The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final, pure 4-amino-5-bromo-2-fluorobenzoic acid.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 4-Amino-5-bromo-2-fluorobenzoic acid is not widely published. However, based on the GHS classification for the closely related isomer 2-amino-4-bromo-5-fluorobenzoic acid (CAS 1374208-42-0), the compound should be handled with care.[9]

-

Hazards : Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[9] It is also expected to cause skin and serious eye irritation.[9]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

-

Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors. Avoid generating dust.

-

Storage : Store in a tightly closed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[1][5]

-

First Aid : In case of contact, flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention. If ingested or inhaled, move to fresh air and seek immediate medical attention.

References

-

Organic Spectroscopy International. (2018, October 9). 2-amino-4-bromo-5-fluorobenzoic acid. Retrieved from [Link]

- Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

-

Supporting Information. (n.d.). Green Chem., 2018, 20, 3038. Retrieved from [Link]

-

ChemUniverse. 4-AMINO-3-BROMO-5-FLUOROBENZOIC ACID [P41530]. Retrieved from [Link]

-

Home Sunshine Pharma. 4-Bromo-2-fluorobenzoic Acid CAS 112704-79-7 Manufacturers, Suppliers, Factory. Retrieved from [Link]

-

PubChem. 5-Bromo-2-fluorobenzoic acid. Retrieved from [Link]

-

PubChem. 2-Amino-4-bromo-5-fluorobenzoic acid. Retrieved from [Link]

-

N. S. Abdu et al. (2021). 4-Fluoro-2-(phenylamino)benzoic acid. IUCrData, 6(11). Retrieved from [Link]

-

ResearchGate. Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11). Retrieved from [Link]

-

PubChem. 4-Bromo-2-fluorobenzoic acid. Retrieved from [Link]

-

Organic Syntheses. p-FLUOROBENZOIC ACID. Retrieved from [Link]

-

NIST. 4-Aminobenzoic acid. Retrieved from [Link]

-

Royal Society of Chemistry. Supplementary Information. Retrieved from [Link]

-

NIST. Benzoic acid, 4-fluoro-. Retrieved from [Link]

-

Semantic Scholar. Complexes of aminobenzoic acids: A comprehensive review concerning synthesis, physical chemistry, structure and application. Retrieved from [Link]

Sources

- 1. Buy 4-Amino-5-bromo-2-fluorobenzoic acid | 1807757-07-8 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 2-AMINO-4-BROMO-5-FLUOROBENZOIC ACID CAS#: 1374208-42-0 [m.chemicalbook.com]

- 5. 2-Amino-4-bromo-5-fluorobenzoic acid | 1374208-42-0 [sigmaaldrich.com]

- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: 2-amino-4-bromo-5-fluorobenzoic acid [orgspectroscopyint.blogspot.com]

- 7. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]

- 8. 4-Fluoro-2-(phenylamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Amino-4-bromo-5-fluorobenzoic acid | C7H5BrFNO2 | CID 67514961 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Amino-5-bromo-2-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Amino-5-bromo-2-fluorobenzoic Acid

4-Amino-5-bromo-2-fluorobenzoic acid is a highly functionalized aromatic compound of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern—featuring an activating amino group, a deactivating but ortho-, para-directing fluorine atom, a meta-directing carboxylic acid, and a bromine atom—renders it a versatile building block for the synthesis of complex heterocyclic systems and novel pharmaceutical agents. The strategic placement of these functional groups allows for a multitude of chemical transformations, making it a valuable scaffold for the development of targeted therapeutics. This guide provides a comprehensive overview of a robust and logical synthetic approach to this important molecule, grounded in established chemical principles and supported by analogous procedures from the scientific literature.

Strategic Approach to Synthesis: A Two-Step Pathway

The synthesis of 4-Amino-5-bromo-2-fluorobenzoic acid is most effectively approached through a two-step sequence, commencing with the commercially available or readily synthesized 4-Amino-2-fluorobenzoic acid. The core of this strategy lies in the regioselective introduction of a bromine atom at the 5-position of the aromatic ring.

The directing effects of the substituents on the 4-Amino-2-fluorobenzoic acid ring are key to the success of this strategy. The potent activating and ortho-, para-directing amino group at C4, coupled with the ortho-, para-directing nature of the fluorine at C2, strongly favors electrophilic substitution at the C5 position. The carboxylic acid at C1, a deactivating and meta-directing group, further reinforces the regioselectivity of the bromination at C5.

However, the strong activating nature of the amino group presents a significant challenge: the potential for polybromination and other side reactions. To mitigate this, a protection-deprotection strategy for the amino group is a prudent and widely accepted approach in organic synthesis. Acetylation of the amino group to form an acetamido group effectively moderates its activating influence, enabling a more controlled and selective monobromination.

The proposed synthetic pathway can be visualized as follows:

Caption: Proposed two-step synthesis of 4-Amino-5-bromo-2-fluorobenzoic acid.

Experimental Protocols

Part 1: Synthesis of 4-Amino-2-fluorobenzoic Acid

4-Amino-2-fluorobenzoic acid serves as the crucial starting material for the subsequent bromination. A common and scalable method for its preparation starts from m-fluoroaniline.[1] This multi-step process involves the protection of the amino group, followed by ortho-formylation, oxidation to a carboxylic acid, and finally deprotection.[1]

Exemplary Protocol for the Synthesis of 4-Amino-2-fluorobenzoic Acid from m-Fluoroaniline:

-

Amino Group Protection: React m-fluoroaniline with a suitable protecting agent, such as benzyl chloride, to form the corresponding N,N-dibenzyl-3-fluoroaniline.[1]

-

Formylation: Subject the protected aniline to a Vilsmeier-Haack reaction to introduce a formyl group ortho to the amino group, yielding 4-(dibenzylamino)-2-fluorobenzaldehyde.[1]

-

Oxidation: Oxidize the aldehyde to a carboxylic acid using an oxidizing agent like sodium chlorite (Pinnick oxidation) to obtain 4-(dibenzylamino)-2-fluorobenzoic acid.[1]

-

Deprotection: Remove the benzyl protecting groups via catalytic hydrogenation (e.g., using Pd/C as a catalyst) to yield the final product, 4-Amino-2-fluorobenzoic acid.[1]

Part 2: Synthesis of 4-Amino-5-bromo-2-fluorobenzoic Acid

This part details the selective bromination of 4-Amino-2-fluorobenzoic acid. To ensure a high yield of the desired monobrominated product, the amino group is first protected as an acetamide.

Step 2a: Acetylation of 4-Amino-2-fluorobenzoic Acid

-

Rationale: The acetylation of the amino group moderates its activating effect, preventing over-bromination and enhancing the regioselectivity of the subsequent step. Acetic anhydride is a common and effective acetylating agent.

-

Procedure:

-

In a fume hood, dissolve 4-Amino-2-fluorobenzoic acid in glacial acetic acid.

-

Slowly add acetic anhydride to the solution with constant stirring. The reaction is exothermic.

-

After the initial exotherm subsides, gently heat the mixture under reflux for 1-2 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture and pour it into ice-cold water to precipitate the N-acetyl-4-amino-2-fluorobenzoic acid.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.

-

Step 2b: Bromination of 4-Acetamido-2-fluorobenzoic Acid

-

Rationale: N-Bromosuccinimide (NBS) is a reliable and selective brominating agent for activated aromatic rings.[2] The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or glacial acetic acid.

-

Procedure:

-

Dissolve the dried 4-Acetamido-2-fluorobenzoic acid in a suitable solvent such as DMF or glacial acetic acid in a round-bottom flask.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add N-bromosuccinimide (1.0-1.1 equivalents) portion-wise to the stirred solution, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker of ice water to precipitate the crude product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

Step 2c: Hydrolysis (Deprotection) of 4-Acetamido-5-bromo-2-fluorobenzoic Acid

-

Rationale: The final step is the removal of the acetyl protecting group to regenerate the free amino group. This is typically achieved by acid- or base-catalyzed hydrolysis. Acidic hydrolysis with an aqueous mineral acid like hydrochloric acid is a common and effective method.

-

Procedure:

-

Suspend the crude 4-Acetamido-5-bromo-2-fluorobenzoic acid in a mixture of water and a mineral acid (e.g., 6M HCl).

-

Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting material.

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the solution with a base (e.g., aqueous sodium hydroxide) to precipitate the product. The isoelectric point of the amino acid should be considered for optimal precipitation.

-

Collect the solid 4-Amino-5-bromo-2-fluorobenzoic acid by vacuum filtration.

-

Wash the product with cold water and dry under vacuum.

-

Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification if necessary.

-

Data Summary and Comparison

The following table provides a comparative overview of the key transformations in the proposed synthesis, with expected outcomes based on analogous reactions reported in the literature.

| Step | Transformation | Reagents & Conditions | Expected Yield | Key Considerations |

| 2a | Acetylation | Acetic anhydride, glacial acetic acid, reflux | >90% | Exothermic reaction; ensure complete precipitation. |

| 2b | Bromination | N-Bromosuccinimide, DMF or acetic acid, 0°C to RT | 70-85% | Control of temperature during NBS addition is crucial to minimize side reactions. |

| 2c | Hydrolysis | Aqueous HCl, reflux | >85% | Ensure complete hydrolysis; careful neutralization for product precipitation. |

Conclusion and Future Perspectives

The outlined synthetic strategy provides a logical and robust pathway for the preparation of 4-Amino-5-bromo-2-fluorobenzoic acid. The use of a well-established protection-deprotection strategy for the amino group is key to achieving high regioselectivity and yield in the critical bromination step. The detailed protocols serve as a valuable resource for researchers in organic synthesis and drug development, enabling the efficient production of this important chemical intermediate. Future work could focus on the development of a one-pot synthesis or the exploration of alternative, greener brominating agents to further enhance the efficiency and environmental friendliness of this process.

References

- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

- Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006). Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. The Journal of Organic Chemistry, 71(8), 3270–3273.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Manufacturer's Guide to Synthesizing 4-Bromo-3-fluorobenzoic Acid: A Promising Supplier's Product with High Market Potential. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 5-bromo-2-chlorobenzoic acid.

- Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006). Regioselective copper-catalyzed amination of bromobenzoic acids using aliphatic and aromatic amines. The Journal of Organic Chemistry, 71(8), 3270-3.

- Li, J., & Long, S. (2023). 4-Fluoro-2-(phenylamino)benzoic acid.

-

ResearchGate. (n.d.). Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Retrieved from [Link]

- Gucka, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 24(24), 4585.

-

ResearchGate. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]

- Google Patents. (n.d.). Method for producing 2-amino-4-fluorobenzoic acid.

- Google Patents. (n.d.). Preparation method of 4-amino-2-fluorobenzoic acid.

-

National Institutes of Health. (n.d.). Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid.

-

Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

-

IUCr Journals. (n.d.). 4-Fluoro-2-(phenylamino)benzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of 3-bromo-4-fluoro-benzoic acid.

Sources

Spectroscopic Characterization of 4-Amino-5-bromo-2-fluorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 4-Amino-5-bromo-2-fluorobenzoic acid (CAS No. 1807757-07-8). Due to the limited availability of public domain experimental spectra for this specific compound, this document leverages established principles of spectroscopic analysis and comparative data from its isomers and related substituted benzoic acids to predict its spectral behavior. This guide is intended to serve as a valuable resource for researchers in the synthesis, identification, and application of this compound, particularly in the fields of medicinal chemistry and materials science.

Introduction: The Structural Significance of 4-Amino-5-bromo-2-fluorobenzoic Acid

4-Amino-5-bromo-2-fluorobenzoic acid is a halogenated and aminated derivative of benzoic acid. The unique substitution pattern on the aromatic ring, featuring an electron-donating amino group and electron-withdrawing halogen atoms (bromine and fluorine), imparts distinct electronic and steric properties to the molecule. These characteristics are of significant interest in drug discovery and development, where such substituted aromatic cores often serve as scaffolds for pharmacologically active agents.

The precise arrangement of these functional groups governs the molecule's reactivity, intermolecular interactions, and, consequently, its biological activity. Therefore, unambiguous structural confirmation through a combination of spectroscopic techniques is paramount for any research or development endeavor involving this compound. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data for 4-Amino-5-bromo-2-fluorobenzoic acid.

Predicted Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of 4-Amino-5-bromo-2-fluorobenzoic acid are discussed below. The analysis is supported by comparative data from the isomer, 2-amino-4-bromo-5-fluorobenzoic acid.[1]

2.1.1. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 4-Amino-5-bromo-2-fluorobenzoic acid is expected to exhibit distinct signals for the aromatic protons, the amine protons, and the carboxylic acid proton. The chemical shifts are influenced by the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Amino-5-bromo-2-fluorobenzoic acid (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-3 | ~6.5 - 6.8 | Doublet | J(H-F) ≈ 8-10 Hz | Ortho to the electron-donating amino group and meta to the electron-withdrawing bromine and carboxylic acid groups. Significant coupling to the adjacent fluorine atom is expected. |

| H-6 | ~7.8 - 8.1 | Doublet | J(H-F) ≈ 4-6 Hz | Ortho to the electron-withdrawing bromine and carboxylic acid groups and meta to the electron-donating amino group. Coupling to the fluorine atom at position 2. |

| -NH₂ | ~4.5 - 5.5 | Broad Singlet | - | The chemical shift of amine protons can vary depending on concentration and solvent. The signal is often broad due to quadrupole effects and exchange. |

| -COOH | >12 | Broad Singlet | - | The acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet at a very downfield chemical shift. |

Causality Behind Predictions:

-

Aromatic Protons: The electron-donating amino group at C4 will shield the ortho proton (H-3), shifting it upfield. Conversely, the electron-withdrawing fluorine at C2, bromine at C5, and carboxylic acid at C1 will deshield the adjacent protons. H-6, being ortho to both bromine and the carboxylic acid, is expected to be the most downfield aromatic proton.

-

Fluorine Coupling: The fluorine atom at C2 will cause splitting of the adjacent proton signals (H-3 and H-6). The ortho coupling (³JHF) is typically larger than the meta coupling (⁴JHF).

-

Amine and Carboxylic Acid Protons: These protons are exchangeable and their signals are often broad. Their chemical shifts are highly dependent on the solvent, concentration, and temperature.

Comparative Analysis with 2-amino-4-bromo-5-fluorobenzoic acid: The reported ¹H NMR spectrum of the isomer 2-amino-4-bromo-5-fluorobenzoic acid in DMSO-d₆ shows a doublet at δ 7.62 ppm (J = 9.6 Hz) and a multiplet between δ 6.5-7.21 ppm.[1] This comparison supports the predicted chemical shift ranges for the aromatic protons in our target molecule, although the specific coupling patterns will differ due to the different substitution pattern.

2.1.2. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Amino-5-bromo-2-fluorobenzoic acid (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | ~165 - 170 | The carbonyl carbon of the carboxylic acid is characteristically found in this downfield region. |

| C-F | ~158 - 162 (d, ¹JCF ≈ 240-260 Hz) | The carbon directly attached to fluorine will show a large one-bond coupling constant and will be significantly deshielded. |

| C-NH₂ | ~145 - 150 | The carbon attached to the amino group is deshielded. |

| C-Br | ~105 - 110 | The carbon attached to bromine is shielded compared to an unsubstituted carbon. |

| C-COOH | ~115 - 120 | The carbon bearing the carboxylic acid group. |

| C-H (Aromatic) | ~110 - 130 | The remaining aromatic carbons will appear in this region, with their specific shifts influenced by the neighboring substituents. |

Causality Behind Predictions:

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon is highly deshielded and appears at the lowest field.

-

Carbons Attached to Heteroatoms: Carbons directly bonded to electronegative atoms like fluorine, oxygen (from the carboxylic acid), and nitrogen will be deshielded. The carbon attached to fluorine will also exhibit a large one-bond C-F coupling constant. The carbon attached to bromine is typically found at a higher field than a carbon attached to chlorine or fluorine.

-

Substituent Effects: The electron-donating amino group will shield the ortho and para carbons, while the electron-withdrawing groups will deshield them.

Experimental Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Amino-5-bromo-2-fluorobenzoic acid in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better resolution and sensitivity.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for 4-Amino-5-bromo-2-fluorobenzoic acid

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad | Stretching |

| N-H (Amine) | 3500 - 3300 | Medium, Doublet | Asymmetric and Symmetric Stretching |

| C=O (Carboxylic Acid) | 1710 - 1680 | Strong | Stretching |

| C=C (Aromatic) | 1620 - 1580 | Medium | Stretching |

| C-N | 1340 - 1250 | Medium | Stretching |

| C-F | 1280 - 1200 | Strong | Stretching |

| C-Br | 700 - 500 | Medium to Strong | Stretching |

Causality Behind Predictions:

-

O-H and N-H Stretching: The carboxylic acid O-H stretch will appear as a very broad band due to hydrogen bonding. The primary amine will show two distinct N-H stretching bands corresponding to asymmetric and symmetric vibrations.

-

Carbonyl Stretching: The C=O stretch of the carboxylic acid is a strong and sharp absorption, typically found around 1700 cm⁻¹.

-

Aromatic C=C Stretching: The aromatic ring will exhibit several bands in the 1620-1450 cm⁻¹ region.

-

C-X Stretching: The C-F and C-Br stretching vibrations will be present in the fingerprint region. The C-F stretch is typically strong.

Comparative Analysis with 2-amino-4-bromo-5-fluorobenzoic acid: The IR spectrum of the isomer shows N-H stretches at 3494 and 3351 cm⁻¹, and aromatic C-H stretches at 3053 and 3038 cm⁻¹.[1] This aligns with the predicted regions for these functional groups.

Experimental Protocol for FTIR Data Acquisition (ATR):

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Scan: Lower the ATR press and apply pressure to ensure good contact between the sample and the crystal. Record the sample spectrum.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.

Caption: Simplified workflow for FTIR data acquisition using ATR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum:

-

Molecular Ion Peak (M⁺): The molecular formula of 4-Amino-5-bromo-2-fluorobenzoic acid is C₇H₅BrFNO₂. The monoisotopic mass is approximately 232.95 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, the mass spectrum will show a characteristic M⁺ and M+2 isotopic pattern with nearly equal intensities.

-

Major Fragmentation Pathways:

-

Loss of H₂O: Fragmentation may occur with the loss of a water molecule (18 Da) from the carboxylic acid group.

-

Loss of COOH: A significant fragment corresponding to the loss of the carboxylic acid group (45 Da) is expected.

-

Loss of Br: Cleavage of the C-Br bond would result in a fragment with the loss of 79 or 81 Da.

-

Decarboxylation: Loss of CO₂ (44 Da) is a common fragmentation pathway for carboxylic acids.

-

Comparative Analysis with 2-amino-4-bromo-5-fluorobenzoic acid: The high-resolution mass spectrometry (HRMS) data for the isomer shows a calculated m/z for [M+H]⁺ of 233.9560 and a found value of 233.9551, confirming its elemental composition.[1] A similar result is expected for 4-Amino-5-bromo-2-fluorobenzoic acid.

Experimental Protocol for Mass Spectrometry (ESI):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. High-resolution mass spectrometry (e.g., on a TOF or Orbitrap instrument) is recommended for accurate mass determination.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Predicted UV-Vis Spectrum:

-

λmax: Benzoic acid itself has a primary absorption band around 230 nm and a weaker secondary band around 270-280 nm. The presence of the amino group (an auxochrome) and the halogens will cause a bathochromic (red) shift of these absorption maxima. The λmax for 4-Amino-5-bromo-2-fluorobenzoic acid is predicted to be in the range of 280-320 nm. The extended conjugation and the electronic interplay between the donor and acceptor groups will influence the exact position and intensity of the absorption bands.

Conclusion

The spectroscopic data presented in this guide, while predictive, offers a robust framework for the identification and characterization of 4-Amino-5-bromo-2-fluorobenzoic acid. The predicted NMR, IR, MS, and UV-Vis spectra are based on fundamental principles and comparative analysis with closely related structures. Experimental verification of this data is highly recommended for definitive structural confirmation. This guide serves as a foundational resource for researchers, enabling them to anticipate the spectral features of this molecule and to design appropriate analytical methodologies for its study.

References

-

Organic Spectroscopy International. (2018, October 9). 2-amino-4-bromo-5-fluorobenzoic acid. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-Amino-5-bromo-2-fluorobenzoic Acid: Structure, Properties, and Applications

Introduction: In the landscape of modern drug discovery and materials science, the utility of a chemical intermediate is defined by its structural functionality and synthetic versatility. 4-Amino-5-bromo-2-fluorobenzoic acid, a polysubstituted aromatic compound, has emerged as a significant building block for creating complex, high-value molecules. Its architecture, featuring four distinct functional groups—an amine, a bromine atom, a fluorine atom, and a carboxylic acid—provides a rich platform for a multitude of chemical transformations. This guide offers an in-depth analysis of its molecular structure, physicochemical properties, chemical reactivity, and applications, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

Section 1: Molecular Identity and Physicochemical Properties

The foundation of this compound's utility lies in its precise molecular arrangement and resulting physical characteristics. The IUPAC name, 4-amino-5-bromo-2-fluorobenzoic acid, explicitly details the substitution pattern on the benzoic acid core.

Molecular Structure

The structure consists of a central benzene ring with the following substituents:

-

A carboxylic acid (-COOH) at position 1.

-

A fluorine atom (-F) at position 2.

-

An amino group (-NH₂) at position 4.

-

A bromine atom (-Br) at position 5.

Caption: 2D Molecular Structure of 4-Amino-5-bromo-2-fluorobenzoic acid.

Physicochemical Data

The compound's properties are summarized below, providing essential data for experimental design and safety considerations.

| Property | Value | Source |

| IUPAC Name | 4-amino-5-bromo-2-fluorobenzoic acid | [1] |

| CAS Number | 1807757-07-8 | [1] |

| Molecular Formula | C₇H₅BrFNO₂ | [1][2] |

| Molecular Weight | 234.02 g/mol | [1][2] |

| Appearance | White to pale yellow solid | [1] |

| Canonical SMILES | C1=C(C(=CC(=C1Br)N)F)C(=O)O | [1] |

| InChI Key | LJZUVJQHLJXBFD-UHFFFAOYSA-N | [1] |

| InChI | InChI=1S/C7H5BrFNO2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H,10H2,(H,11,12) | [1] |

Section 2: Spectroscopic and Analytical Characterization

Structural verification is paramount in synthesis and drug development. While comprehensive spectral data for this specific isomer (CAS 1807757-07-8) is not widely published, key infrared absorptions have been reported.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy : The reported characteristic peaks provide clear evidence for the key functional groups.[1]

-

3441/3345 cm⁻¹ : Symmetric and asymmetric N-H stretching of the primary amine group.

-

1671 cm⁻¹ : C=O stretching of the carboxylic acid group.

-

1269 cm⁻¹ : C-F stretching of the aryl fluoride.

-

775 cm⁻¹ : C-Br stretching of the aryl bromide.

-

For comparative purposes, the published spectral data for the related isomer, 2-Amino-4-bromo-5-fluorobenzoic acid (CAS 1374208-42-0), is presented below. This serves as a valuable reference for researchers working with similar scaffolds.

-

¹H NMR (400 MHz, DMSO-d₆) : δ 7.62 (d, J=9.6 Hz, 1H), 7.21-6.5 (m, 3H), 3.8-3.3 (br s, 1H).[3]

-

¹³C NMR (100 MHz, DMSO-d₆) : δ 170.5, 149.6, 147.6, 147.3, 120.4, 118.1, 118.0, 109.2, 109.0, 99.5.[3]

-

High-Resolution Mass Spectrometry (HRMS-ESI) : m/z calculated for C₇H₅BrFNO₂ [M+H]⁺ 233.9560, found 233.9551.[3]

Section 3: Chemical Reactivity and Synthetic Potential

The synthetic value of 4-Amino-5-bromo-2-fluorobenzoic acid stems from the distinct reactivity of its functional groups, which can be addressed with high selectivity. This multi-functionality allows it to serve as a versatile scaffold in multi-step syntheses.

Caption: Key reaction pathways for 4-Amino-5-bromo-2-fluorobenzoic acid.

-

The Amino Group : As a nucleophile, the amino group is readily available for acylation, amidation, and coupling reactions, making it a handle for extending the molecular framework.[1]

-

The Bromine Atom : This is arguably its most valuable feature for complex molecule synthesis. The C-Br bond is highly susceptible to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura (for C-C bonds) and Buchwald-Hartwig amination (for C-N bonds).[4] This allows for the strategic introduction of diverse aryl, heteroaryl, or amine fragments.

-

The Carboxylic Acid : This group can undergo standard transformations like esterification and amidation. In a drug development context, converting the acid to an ester or amide is a common strategy to modify a compound's solubility, bioavailability, and metabolic stability.[5]

-

The Fluorine Atom : While less reactive, the fluorine substituent is critical from a medicinal chemistry perspective. Its strong electron-withdrawing nature influences the acidity of the carboxylic acid and the nucleophilicity of the amine. More importantly, the incorporation of fluorine into a drug candidate can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1][6][7]

Section 4: Applications in Research and Development

The unique combination of reactive sites and modulating substituents makes this compound a valuable intermediate in several high-tech fields.

-

Pharmaceutical Synthesis : This is the primary area of application. The compound serves as a key intermediate for building molecules with therapeutic potential.[1]

-

Enzyme Inhibitors : The halogen substituents can enhance binding to hydrophobic pockets in enzymes, making it a precursor for kinase inhibitors used in oncology.[1]

-

Antibacterial Agents : Its structure is related to the quinolone class of antibiotics, where the fluorine atom is a well-established bioisostere for improving antibacterial activity.[1]

-

-

Dye Manufacturing : The aromatic amine functionality allows it to be used in the synthesis of azo dyes and other stable colored complexes.[1]

-

Biochemical Reagents : Due to its defined structure and reactive handles, it can be used as a reagent or building block for creating probes and assays for biochemical research.[1]

Section 5: Exemplary Synthesis Protocol

While a specific, peer-reviewed synthesis for 4-Amino-5-bromo-2-fluorobenzoic acid (CAS 1807757-07-8) is not detailed in readily available literature, a validated protocol for the closely related isomer, 2-Amino-4-bromo-5-fluorobenzoic acid (CAS 1374208-42-0), provides an excellent model for the synthetic strategies involved. The following protocol is adapted from published procedures and demonstrates a common route for producing such compounds via the reduction of a nitro-aromatic precursor.[8][9]

Reaction: Reduction of 4-bromo-5-fluoro-2-nitrobenzoic acid to 2-amino-4-bromo-5-fluorobenzoic acid.

Caption: Workflow for the synthesis of 2-amino-4-bromo-5-fluorobenzoic acid.

Methodology

-

Vessel Preparation : To a nitrogen-protected reaction vessel, add 4-bromo-5-fluoro-2-nitrobenzoic acid (1.00 kg, 3.79 mol) and isopropyl acetate (22 L).[8][9]

-

Catalyst Addition : Carefully add 5% Platinum on Carbon (Pt/C), 50% aqueous wet (60 g, 6 wt%), to the vessel.[8][9]

-

Atmosphere Exchange : Purge the vessel headspace three times with nitrogen, followed by three purges with hydrogen gas.[8][9]

-

Hydrogenation Reaction : Stir the reaction mixture vigorously under a hydrogen atmosphere at 25 °C. Monitor the reaction progress (e.g., by TLC or LC-MS). The reaction is typically complete after approximately 40 hours.[8][9]

-

Post-Reaction Purge : Once the reaction is complete, purge the headspace three times with nitrogen to safely remove all hydrogen gas.[8][9]

-

Catalyst Removal : Filter the reaction mixture to remove the Pt/C catalyst. Wash the reaction vessel and the filter cake with an additional portion of isopropyl acetate (5 L) to ensure complete recovery of the product.[8]

-

Solvent Exchange and Precipitation : Combine the organic filtrates and concentrate under reduced pressure to a volume of approximately 5.0 L. Subsequently, replace the solvent with toluene under reduced pressure to induce precipitation of the product.[8]

-

Product Isolation : Isolate the resulting solid by filtration, wash the solid with fresh toluene, and dry under reduced pressure at 50 °C to yield the final product, 2-amino-4-bromo-5-fluorobenzoic acid, as a white to off-white crystalline solid (yield reported as 0.59 kg, 66%).[8]

Conclusion

4-Amino-5-bromo-2-fluorobenzoic acid is a strategically designed chemical intermediate with significant potential for constructing novel and complex molecules. Its value is rooted in its multifunctional nature, which provides a robust platform for selective chemical modifications crucial in the fields of pharmaceutical development and materials science. The interplay between its amine, carboxylic acid, and halogen substituents offers a predictable and versatile reactivity profile. For researchers and drug development professionals, understanding the properties and synthetic potential of this compound is key to leveraging its capabilities in the creation of next-generation therapeutics and advanced materials.

References

-

PubChem. 2-Amino-4-bromo-5-fluorobenzoic acid | C7H5BrFNO2 | CID 67514961. [Link]

- Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

-

Organic Spectroscopy International. (2018, October 9). 2-amino-4-bromo-5-fluorobenzoic acid. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Chemical Synthesis Landscape: Utilizing 4-Bromo-2-fluorobenzoic Acid for Innovation. [Link]

-

PubChem. 4-Bromo-2-fluorobenzoic acid | C7H4BrFO2 | CID 302681. [Link]

-

Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]

-

National Center for Biotechnology Information. 4-Fluoro-2-(phenylamino)benzoic acid. [Link]

-

ResearchGate. Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11). [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery. [Link]

-

PubChem. 5-Bromo-2-fluorobenzoic acid | C7H4BrFO2 | CID 2736315. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Manufacturer's Guide to Synthesizing 4-Bromo-3-fluorobenzoic Acid. [Link]

Sources

- 1. Buy 4-Amino-5-bromo-2-fluorobenzoic acid | 1807757-07-8 [smolecule.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: 2-amino-4-bromo-5-fluorobenzoic acid [orgspectroscopyint.blogspot.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-AMINO-4-BROMO-5-FLUOROBENZOIC ACID | 1374208-42-0 [chemicalbook.com]

- 9. 2-AMINO-4-BROMO-5-FLUOROBENZOIC ACID CAS#: 1374208-42-0 [m.chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-5-bromo-2-fluorobenzoic acid (CAS Number: 1807757-07-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-5-bromo-2-fluorobenzoic acid, identified by CAS number 1807757-07-8, is a halogenated aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its multifaceted structure, featuring an aminobenzoic acid core with both bromine and fluorine substituents, imparts a unique reactivity profile and makes it a valuable building block for novel therapeutic agents and functional materials.[1] The strategic placement of electron-withdrawing (fluoro, bromo, carboxyl) and electron-donating (amino) groups on the phenyl ring creates a molecule with nuanced electronic and steric properties, influencing its biological activity and synthetic utility.[1] This guide provides a comprehensive overview of its core physicochemical properties, drawing from available experimental and predicted data to offer a valuable resource for researchers.

Molecular and Structural Characteristics

The fundamental identity of this compound is defined by its molecular structure, from which many of its chemical and physical properties are derived. The IUPAC name, 4-amino-5-bromo-2-fluorobenzoic acid, precisely describes the arrangement of its functional groups on the benzoic acid scaffold.[1]

| Identifier | Value |

| CAS Number | 1807757-07-8 |

| IUPAC Name | 4-amino-5-bromo-2-fluorobenzoic acid |

| Molecular Formula | C₇H₅BrFNO₂ |

| Molecular Weight | 234.02 g/mol [1] |

| Canonical SMILES | C1=C(C(=CC(=C1Br)N)F)C(=O)O |

| InChI Key | LJZUVJQHLJXBFD-UHFFFAOYSA-N |

Below is a two-dimensional representation of the molecular structure, generated using the information from its IUPAC name.

Caption: 2D structure of 4-amino-5-bromo-2-fluorobenzoic acid.

Physicochemical Data

A compound's behavior in both biological and chemical systems is governed by its physicochemical properties. For 4-amino-5-bromo-2-fluorobenzoic acid, a combination of predicted and available experimental data provides a foundational understanding.

Physical Properties

The compound is typically supplied as a white to pale yellow crystalline solid.[1] It is recommended to be stored in dark conditions to prevent light-induced degradation.[1]

| Parameter | Value | Notes |

| Appearance | White to pale yellow solid | [1] |

| Melting Point | 358.9 °C ± 42 °C (predicted) | No experimental data is currently published. The high predicted value suggests strong intermolecular forces in the solid state. |

| Boiling Point | 358.9 °C (predicted) | The compound is expected to decompose or sublime before boiling at atmospheric pressure. |

Solubility Profile

Solubility is a critical parameter for drug development, influencing formulation and bioavailability. This compound exhibits moderate solubility in organic solvents and is slightly soluble in water.[1]

| Solvent | Quantitative Solubility (at 25 °C) | Qualitative Solubility |

| Water | 0.15 g/L | Slightly soluble |

| Methanol | 42 g/L | Soluble |

| Organic Solvents | Data not available | Moderately soluble[1] |

Partition and Dissociation Constants

The octanol-water partition coefficient (logP) and the acid dissociation constant (pKa) are crucial for predicting a molecule's behavior in physiological environments.

-

logP : This value indicates the lipophilicity of a compound. A higher logP suggests greater partitioning into lipid membranes. As no experimental value is available, a predicted value can be obtained using computational models. Based on its structure with both polar (amino, carboxyl) and nonpolar (brominated aromatic ring) features, a moderately lipophilic character is expected. Online prediction tools, such as those provided by Molinspiration or ChemAxon, can offer estimations.[2][3]

-

pKa : The pKa values determine the ionization state of the molecule at a given pH. The carboxylic acid group is expected to be acidic, while the amino group is basic. For a structurally similar isomer, 2-amino-4-bromo-5-fluorobenzoic acid, a predicted pKa of 4.37 has been reported, which is primarily attributed to the carboxylic acid moiety. This suggests that at physiological pH (~7.4), the carboxylic acid will be predominantly deprotonated (carboxylate anion), and the amino group will be largely in its neutral form.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the electronic effects of the substituents. The amino group protons would likely appear as a broad singlet, and the carboxylic acid proton as a very broad singlet at a downfield chemical shift.

-

¹³C NMR : The spectrum would display seven unique carbon signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be diagnostic of the substitution pattern.

-

-

Infrared (IR) Spectroscopy : The IR spectrum would be characterized by absorption bands corresponding to the various functional groups. Key expected vibrations include:

-

O-H stretching of the carboxylic acid.

-

N-H stretching of the amino group.

-

C=O stretching of the carboxylic acid.

-

C-N, C-F, and C-Br stretching vibrations.

-

-

Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (234.02 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in nearly a 1:1 ratio) would result in a characteristic M and M+2 pattern for the molecular ion and any bromine-containing fragments.

Synthesis and Reactivity

Synthesis Methods

Several synthetic routes to 4-amino-5-bromo-2-fluorobenzoic acid have been described, leveraging standard aromatic substitution reactions.[1]

-

Bromination of 2-Fluoroaniline : This approach involves the bromination of 2-fluoroaniline, followed by a carboxylation step to introduce the carboxylic acid group.[1]

-

Direct Fluorination : Starting with a bromo-substituted benzoic acid, a fluorine atom can be introduced using specialized fluorinating agents with controlled regioselectivity.[1]

The general synthetic workflow can be visualized as a multi-step process starting from a simpler, commercially available precursor.

Caption: A generalized synthetic workflow for 4-amino-5-bromo-2-fluorobenzoic acid.

Chemical Reactivity

The reactivity of 4-amino-5-bromo-2-fluorobenzoic acid is dictated by its functional groups:

-

Nucleophilic Aromatic Substitution : The bromine atom can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of other functional groups.[1]

-

Reactions of the Carboxylic Acid : The -COOH group can undergo typical reactions such as esterification and amidation.

-

Reactions of the Amino Group : The -NH₂ group can be acylated, alkylated, or participate in coupling reactions.[1]

-

Electrophilic Aromatic Substitution : The interplay between the activating amino group and the deactivating halogens and carboxyl group creates a complex reactivity pattern for further substitution on the aromatic ring.

Applications in Research and Development

4-Amino-5-bromo-2-fluorobenzoic acid is a key intermediate in the synthesis of various pharmaceuticals and is also used as a research reagent.[1] Its structural motifs are found in molecules with potential biological activities.

-

Pharmaceutical Intermediates : It serves as a building block for more complex molecules, particularly in the development of anti-infective agents.[1] The presence of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

-

Enzyme Inhibitors : The halogen substituents can improve the binding of molecules to the hydrophobic pockets of enzymes.[1]

-

Dye Manufacturing : The amino group allows for diazotization and subsequent coupling reactions, making it useful in the synthesis of azo dyes.[1]

Conclusion

4-Amino-5-bromo-2-fluorobenzoic acid (CAS 1807757-07-8) is a compound with significant potential in chemical synthesis and drug discovery. While a complete experimental dataset for all its physicochemical properties is not yet available, a combination of existing data, predicted values, and analysis of structurally related compounds provides a solid foundation for its application. This guide has synthesized the current knowledge on its molecular structure, physicochemical properties, synthesis, reactivity, and applications, offering a detailed technical resource for scientists and researchers. Further experimental validation of its properties will undoubtedly enhance its utility in the development of new and innovative chemical entities.

References

-

On-line Software - Virtual Computational Chemistry Laboratory. Retrieved from [Link]

-

On-line Lipophilicity/Aqueous Solubility Calculation Software - Virtual Computational Chemistry Laboratory. Retrieved from [Link]

-

logP - octanol-water partition coefficient calculation - Molinspiration. Retrieved from [Link]

-

Calculators & Predictors - Chemaxon. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 4-Amino-5-bromo-2-fluorobenzoic Acid

This guide provides a comprehensive technical overview of the solubility and stability of 4-Amino-5-bromo-2-fluorobenzoic acid, a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies for handling and analyzing this compound.

Physicochemical Properties of 4-Amino-5-bromo-2-fluorobenzoic Acid

4-Amino-5-bromo-2-fluorobenzoic acid is a multifaceted molecule with a chemical structure that bestows upon it unique characteristics relevant to its application in organic synthesis.[1] It is typically encountered as a white to pale yellow solid and is noted for its moderate solubility in organic solvents and should be stored in dark conditions to mitigate light-induced degradation.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₅BrFNO₂ | [1] |

| Molecular Weight | ~234.02 g/mol | [1] |

| Appearance | White to pale yellow solid | [1] |

| Storage Conditions | Store in a cool, dry, dark, and well-ventilated area in a tightly sealed container. | [1] |

Solubility Profile

The solubility of 4-Amino-5-bromo-2-fluorobenzoic acid is a critical parameter for its use in synthesis and formulation. The presence of a carboxylic acid, an amino group, and halogen substituents creates a complex interplay of intermolecular forces that govern its solubility in various solvents. The solubility of substituted benzoic acids is influenced by factors such as the polarity of the solvent and the temperature.[2][3][4]

Qualitative Solubility

While specific quantitative solubility data for 4-Amino-5-bromo-2-fluorobenzoic acid is not extensively available in public literature, its structural motifs provide clues to its general solubility behavior.

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic (e.g., Methanol, Ethanol) | Moderately Soluble to Soluble | The carboxylic acid and amino groups can form hydrogen bonds with protic solvents. |

| Polar Aprotic (e.g., DMSO, DMF, Acetone) | Soluble | These solvents can effectively solvate the polar functional groups of the molecule. |

| Non-Polar (e.g., Hexane, Toluene) | Sparingly Soluble to Insoluble | The overall polarity of the molecule is too high for significant interaction with non-polar solvents. |

| Aqueous Solutions | pH-dependent | Solubility in water is expected to be low but will increase significantly at pH values above the pKa of the carboxylic acid and below the pKa of the conjugate acid of the amino group. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a robust experimental protocol is necessary. The following method outlines a procedure for determining the equilibrium solubility of 4-Amino-5-bromo-2-fluorobenzoic acid in various solvents using High-Performance Liquid Chromatography (HPLC) with UV detection, a common technique for the analysis of substituted benzoic acids.[5][6][7][8]

Objective: To determine the equilibrium solubility of 4-Amino-5-bromo-2-fluorobenzoic acid in selected solvents at a specified temperature.

Materials:

-

4-Amino-5-bromo-2-fluorobenzoic acid (high purity)

-

Selected solvents (HPLC grade): Methanol, Ethanol, DMSO, DMF, Acetone, Ethyl Acetate, Water

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (0.45 µm)

-

HPLC system with UV detector

-

Analytical balance

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of 4-Amino-5-bromo-2-fluorobenzoic acid and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards.

-

-

Equilibrium Solubility Measurement:

-

Add an excess amount of 4-Amino-5-bromo-2-fluorobenzoic acid to a known volume of each selected solvent in separate sealed vials. The presence of undissolved solid is essential to ensure saturation.

-

Place the vials in an orbital shaker or on a stir plate at a constant temperature (e.g., 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the equilibration period, allow the samples to stand undisturbed for a short time to allow the excess solid to settle.

-

-

Sample Preparation for HPLC Analysis:

-

Carefully withdraw an aliquot of the supernatant from each vial, ensuring no solid particles are transferred.

-

Filter the aliquot through a 0.45 µm syringe filter into a clean vial.

-

Dilute the filtered solution with the mobile phase to a concentration that falls within the range of the calibration curve.

-

-

HPLC Analysis:

-

Analyze the calibration standards and the prepared samples by HPLC. A typical reverse-phase method with a C18 column and a mobile phase of acetonitrile and water with an acidic modifier (e.g., formic or phosphoric acid) is a good starting point.[7]

-

Monitor the elution of the compound using a UV detector at a wavelength of maximum absorbance.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Use the calibration curve to determine the concentration of 4-Amino-5-bromo-2-fluorobenzoic acid in the diluted samples.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility of the compound in that solvent at the specified temperature.

-

Caption: A logical workflow for assessing the stability of a chemical compound.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of 4-Amino-5-bromo-2-fluorobenzoic acid. While specific quantitative data for this compound is limited in readily accessible literature, the provided experimental protocols offer a clear path for researchers to generate this critical information. A thorough understanding of these properties is essential for the effective and safe use of this important chemical intermediate in research and development.

References

- Mirkhan, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. J. Iran. Chem. Soc., 6(4), 800-807.

-

ResearchGate. (2025). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Available at: [Link]

- Murphy, J. B., & Stutte, C. A. (1978). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. Analytical Biochemistry, 86(1), 220-228.

-

ResearchGate. (n.d.). List of aromatic amines used in this study and the efficiency of their removal by photo-degradation. Available at: [Link]

-

ResearchGate. (2025). Determination and modeling of aqueous solubility of 4-position substituted benzoic acid compounds in a high-temperature solution. Available at: [Link]

-

ResearchGate. (2025). The effect of temperature on the solubility of benzoic acid derivatives in water. Available at: [Link]

- Unknown Source. (n.d.).

- U.S. Department of Agriculture. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.

-

SIELC Technologies. (n.d.). Separation of Benzoic acid, 3,5-dimethyl- on Newcrom R1 HPLC column. Available at: [Link]

- Thayer, M. P., et al. (2011). pH-dependent spectral properties of para-aminobenzoic acid and its derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 84(1), 227-232.

- Khouri, S. (2015). Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature. American Journal of Analytical Chemistry, 6, 429-436.

- Stevens, J. S., et al. (2014). pH and Solvent Influence on p-Aminobenzoic Acid. CORE.

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Available at: [Link]

- Unknown Source. (1996). Anaerobic degradation of halogenated benzoic acids coupled to denitrification observed in a variety of sediment and soil samples.

-

ResearchGate. (2025). Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. Available at: [Link]

- The Royal Society of Chemistry. (2015). 1H and 13C NMR Spectra of Substituted Benzoic Acids.

- MDPI. (n.d.).

- Chignell, C. F., et al. (1994). The photochemistry of p-aminobenzoic acid. Journal of Photochemistry and Photobiology B: Biology, 24(2), 113-122.

- UPB. (n.d.).

- Magn Reson Chem. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters.

-

ResearchGate. (2025). Photochemistry of Aliphatic and Aromatic Amines. Available at: [Link]

-

ResearchGate. (2025). PH-dependent spectral properties of para-aminobenzoic acid and its derivatives. Available at: [Link]

Sources

- 1. Buy 4-Amino-5-bromo-2-fluorobenzoic acid | 1807757-07-8 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fsis.usda.gov [fsis.usda.gov]

- 7. Separation of Benzoic acid, 3,5-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. helixchrom.com [helixchrom.com]

A Technical Guide to the Potential Biological Activities of 4-Amino-5-bromo-2-fluorobenzoic Acid: A Structure-Based Hypothesis and Validation Framework

An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-5-bromo-2-fluorobenzoic acid is a halogenated anthranilic acid derivative whose biological potential is largely unexplored. However, its constituent structural motifs—the anthranilic acid core, a fluorine atom, and a bromine atom—are prevalent in a wide range of pharmacologically active compounds. This technical guide provides a comprehensive analysis of the potential biological activities of this molecule, derived from established structure-activity relationships (SAR) of analogous compounds. We hypothesize its potential as a scaffold for developing novel therapeutics, particularly in the areas of enzyme inhibition, anti-inflammatory, and antimicrobial applications. Furthermore, this guide presents a logical, tiered experimental workflow for systematically validating these hypotheses, complete with detailed protocols for high-priority assays and a strategic plan for future SAR exploration.

Introduction and Physicochemical Profile

The process of drug discovery often begins with identifying novel chemical scaffolds that can be optimized for specific biological targets. 4-Amino-5-bromo-2-fluorobenzoic acid presents itself as such a candidate. As a substituted anthranilic acid, it belongs to a class of compounds known for a diverse range of bioactivities, including anti-inflammatory effects.[1] The strategic placement of halogen atoms further enhances its potential, a common and highly effective strategy in medicinal chemistry to modulate pharmacological properties.[2]

The fluorine atom can improve metabolic stability, binding affinity, and membrane permeability, while the bromine atom provides a reactive handle for synthetic modifications, such as palladium-catalyzed cross-coupling reactions, enabling the construction of diverse chemical libraries.[3][4][5] This unique combination of functional groups makes 4-Amino-5-bromo-2-fluorobenzoic acid a compelling starting point for targeted drug discovery campaigns.

Table 1: Physicochemical Properties of 4-Amino-5-bromo-2-fluorobenzoic acid

| Property | Value | Source |

| IUPAC Name | 4-amino-5-bromo-2-fluorobenzoic acid | [6] |

| CAS Number | 1807757-07-8 | |

| Molecular Formula | C₇H₅BrFNO₂ | [6] |

| Molecular Weight | 234.02 g/mol | [6] |

| Appearance | White to pale yellow solid | [6] |

| Canonical SMILES | C1=C(C(=C(C=C1N)Br)F)C(=O)O |

Hypothesis Generation: Potential Biological Targets and Activities

Based on its structural similarity to known bioactive molecules, we can hypothesize several potential therapeutic applications for 4-Amino-5-bromo-2-fluorobenzoic acid.

Enzyme Inhibition Potential

The rigid, substituted aromatic structure is a common feature in many enzyme inhibitors. The bromine and fluorine substituents may enhance binding affinity within hydrophobic enzyme pockets.[6]

-

Kinase Inhibition: Halogenated benzoic acids are known precursors to kinase inhibitors that target oncogenic pathways.[6] Specifically, derivatives of anthranilic acid have been investigated as inhibitors of Mitogen-Activated Protein Kinase Kinase 5 (MEK5), a component of a key signaling pathway.[7] This suggests that 4-Amino-5-bromo-2-fluorobenzoic acid could serve as a foundational scaffold for developing novel kinase inhibitors.

-

Protease Inhibition: Anthranilic acid-based structures have been successfully employed in the development of inhibitors for Matrix Metalloproteinases (MMPs) and coagulation Factor Xa.[8][9] QSAR studies on MMP inhibitors have highlighted the importance of the electronic characteristics of substituents on the anthranilic acid ring for inhibitory activity.[8]

Anti-inflammatory and Analgesic Potential

Anthranilic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] The parent compound, anthranilic acid, is structurally related to salicylic acid. It is plausible that 4-Amino-5-bromo-2-fluorobenzoic acid could exhibit similar anti-inflammatory properties by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1/COX-2). Derivatives of similar bromo-fluorobenzoic acids have shown promise in the development of anti-inflammatory agents.[5]

Antimicrobial Potential

Preliminary assessments suggest that 4-Amino-5-bromo-2-fluorobenzoic acid may possess antimicrobial properties.[6] This is a logical hypothesis, as the fluorinated aromatic ring is a key pharmacophore in the widely successful fluoroquinolone class of antibiotics, where the fluorine atom is known to improve membrane permeability and target engagement.[6]

Central Nervous System (CNS) Activity

Certain N-phenyl anthranilic acid analogs have been investigated as inhibitors of beta-amyloid peptide aggregation, a key pathological event in Alzheimer's disease.[11] The ability of fluorine to enhance blood-brain barrier penetration could make this scaffold particularly interesting for CNS applications.[4]

Proposed Experimental Validation Workflow

To systematically investigate the hypothesized biological activities, a tiered screening approach is recommended. This ensures that resources are focused on the most promising activities while generating a comprehensive biological profile of the compound.

Figure 1: A proposed tiered workflow for the experimental validation of 4-Amino-5-bromo-2-fluorobenzoic acid's biological activity.

Causality Behind the Workflow:

-

Tier 1 (Foundational Screening): The workflow begins with cytotoxicity testing. This is a critical first step because any observed activity in subsequent assays is meaningless if it is merely a result of cell death. Establishing the maximum non-toxic concentration provides a validated working range for all future cellular experiments.

-

Tier 2 (Broad-Spectrum Profiling): With a safe concentration range established, the compound is screened in parallel against specific molecular targets (biochemical assays) and in complex biological systems (phenotypic assays). This dual approach is powerful; a hit in a biochemical assay can immediately suggest a mechanism, while a hit in a phenotypic assay can uncover unexpected activities and is often more physiologically relevant.

-

Tier 3 (Hit Validation): Any "hits" from Tier 2 are subjected to more rigorous quantitative analysis. Generating dose-response curves to determine potency (IC₅₀/EC₅₀) is essential for confirming the activity and ranking compounds. Subsequent mechanistic studies then aim to understand how the compound elicits its effect at a molecular level.

Detailed Methodologies for High-Priority Assays

The following protocols are designed to be self-validating by including essential positive, negative, and vehicle controls.

Protocol 1: MEK5 Kinase Inhibition Biochemical Assay (ADP-Glo™ Assay)

This protocol assesses the direct inhibitory effect of the test compound on MEK5 kinase activity by measuring the amount of ADP produced.

Methodology:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of 4-Amino-5-bromo-2-fluorobenzoic acid in 100% DMSO.

-

Serially dilute the stock solution in kinase buffer to create a range of concentrations (e.g., 100 µM to 1 nM).

-

Prepare recombinant human MEK5 enzyme, its substrate (e.g., inactive ERK5), and ATP in kinase buffer at 2X final concentration.

-

-

Kinase Reaction:

-

Add 5 µL of the test compound dilution or control (DMSO for negative control, a known MEK5 inhibitor like BIX 02189 for positive control) to a 384-well plate.

-

Initiate the reaction by adding 5 µL of the 2X enzyme/substrate/ATP mix.

-

Incubate at 30°C for 60 minutes.

-

-

Signal Detection (Promega ADP-Glo™ System):

-

Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes the remaining unconsumed ATP.

-

Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature. This reagent converts the ADP produced into ATP, which is then used by a luciferase to generate a luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure luminescence using a plate reader.

-

Normalize the data: Set the positive control (no inhibition) as 100% activity and the negative control (full inhibition) as 0% activity.

-

Plot the normalized percent inhibition against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol 2: Anti-inflammatory Activity in RAW 264.7 Macrophages

This cellular assay measures the ability of the test compound to suppress the production of the pro-inflammatory cytokine TNF-α following stimulation with lipopolysaccharide (LPS).

Methodology:

-

Cell Culture:

-

Plate RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Pre-treat the cells for 1 hour with various non-toxic concentrations of 4-Amino-5-bromo-2-fluorobenzoic acid or controls (DMSO vehicle, Dexamethasone as a positive control).

-

-

Inflammatory Stimulation:

-

Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the unstimulated negative control.

-

Incubate for 6 hours at 37°C and 5% CO₂.

-

-

Quantification of TNF-α:

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

-

-

Parallel Viability Assay:

-

In a parallel plate, treat cells identically but, instead of collecting the supernatant, perform an MTT or CellTiter-Glo assay to confirm that the observed reduction in TNF-α is not due to compound-induced cytotoxicity.

-

-

Data Analysis:

-

Calculate the percentage inhibition of TNF-α production relative to the LPS-stimulated vehicle control.

-

Plot the results to determine the EC₅₀ value.

-

Structure-Activity Relationship (SAR) Exploration Plan